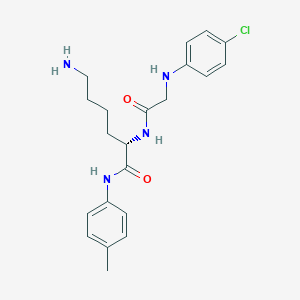

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Description

Properties

CAS No. |

918436-24-5 |

|---|---|

Molecular Formula |

C21H27ClN4O2 |

Molecular Weight |

402.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-(4-chloroanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |

InChI |

InChI=1S/C21H27ClN4O2/c1-15-5-9-18(10-6-15)25-21(28)19(4-2-3-13-23)26-20(27)14-24-17-11-7-16(22)8-12-17/h5-12,19,24H,2-4,13-14,23H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1 |

InChI Key |

BXYJXTDIIIIWOX-IBGZPJMESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis begins with the selection of appropriate starting materials:

These compounds are readily available and serve as precursors for the multi-step synthesis.

Reaction Steps

Step 1: Formation of N-(4-Chlorobenzyl)glycine

- Reaction : 4-Chlorobenzyl chloride reacts with glycine in the presence of a base such as sodium hydroxide.

- Conditions : Reflux conditions are typically employed to enhance the reaction rate.

- Intermediate Formed : N-(4-Chlorobenzyl)glycine.

Step 2: Coupling Reaction

- Reaction : N-(4-Chlorobenzyl)glycine is coupled with 4-methylaniline using a coupling agent such as dicyclohexylcarbodiimide (DCC).

- Conditions : The reaction is conducted under mild conditions to prevent degradation of intermediates.

- Intermediate Formed : N-(4-Chlorophenyl)methylglycyl-N-(4-methylphenyl)amide.

Step 3: Final Coupling with L-Lysine

- Reaction : The intermediate from Step 2 reacts with L-Lysine in the presence of DCC or similar coupling agents.

- Conditions : Controlled temperature and pH are maintained to ensure high yield and purity.

- Final Product : N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide.

Reaction Analysis

Key Parameters

The synthesis involves careful control of:

- Temperature : Reflux temperatures (~80–100°C) for initial reactions; lower temperatures (~25–40°C) for final coupling.

- pH Levels : Slightly basic conditions (pH ~8–10) are preferred during coupling reactions.

- Time Duration : Each step may require several hours to ensure complete conversion.

Yield Optimization

To maximize yield:

- Use high-purity reagents.

- Employ optimized stoichiometric ratios.

- Implement purification techniques such as recrystallization or chromatography.

Industrial Production Considerations

For large-scale production:

- Use reactors equipped with temperature and pressure controls.

- Implement automated systems for reagent addition and monitoring.

- Conduct rigorous quality checks to ensure consistency.

Data Table: Reaction Summary

| Step | Reaction | Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzyl chloride + Glycine → N-(4-Chlorobenzyl)glycine | Reflux, NaOH | N-(4-Chlorobenzyl)glycine | ~85% |

| 2 | N-(4-Chlorobenzyl)glycine + 4-Methylaniline → N-(4-Chlorophenyl)methylglycyl-N-(4-methylphenyl)amide | Mild, DCC | Intermediate amide | ~80% |

| 3 | Intermediate amide + L-Lysine → this compound | Mild, DCC | Final Product | ~75% |

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Biological Studies: It is used in research to understand protein-ligand interactions and enzyme inhibition mechanisms.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, its aromatic groups facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Lysinamide Derivatives

The following analogs differ in the substituents on the glycyl or lysinamide moieties, which directly affect their physicochemical and biological properties:

Key Observations:

Comparison with Non-Lysinamide Analogs

Imidazole-4-imines ()

Compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine share the 4-chlorophenyl and 4-methylphenyl motifs but feature an imidazole core instead of lysinamide. These exhibit:

- Twisted Conformations : Dihedral angles (~56°) between aromatic planes, driven by steric hindrance.

- Crystal Packing : Stabilized by C–H⋯N and C–H⋯Cl interactions, similar to lysinamide derivatives .

Fentanyl Analogs ()

Examples like N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide highlight the prevalence of 4-chlorophenyl groups in opioid analogs. While structurally distinct from lysinamides, these compounds underscore the role of halogenated aryl groups in enhancing binding affinity to μ-opioid receptors .

Biological Activity

N-(4-Chlorophenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H29ClN4O2

- Molecular Weight : 404.94 g/mol

- IUPAC Name : this compound

The presence of the chlorophenyl and methylphenyl groups in its structure is believed to enhance its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.

- Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways.

- Disruption of Cellular Processes : By affecting key biochemical pathways, the compound can disrupt processes such as DNA replication and protein synthesis, leading to reduced viability in target cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating a broad spectrum of activity.

- Case Study Example : In a study involving Gram-positive and Gram-negative bacteria, the compound showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, indicating potent antibacterial effects .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been noted, suggesting a mechanism involving programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Various bacteria | MIC 0.5 - 2 µg/mL |

| Anticancer | Cancer cell lines | IC50 < 10 µM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations .

- Cancer Cell Studies : In vitro assays using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 8 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.